Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” is a derivative of pyrazole . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Synthesis of Bipyrazoles
“Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” could potentially be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and material science.
Pharmaceutical Applications
Compounds similar to “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” have been used in the synthesis of various pharmaceutical and biologically active compounds . These include inhibitors, which are substances that can slow down or stop a chemical reaction, making them useful in the treatment of various diseases.
Development of New Drugs
Imidazole, a compound structurally similar to pyrazole, has become an important synthon in the development of new drugs . Given the structural similarities, it’s possible that “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” could also be used in drug development.
Antimicrobial Resistance (AMR)
Drugs containing heterocyclic nuclei, like “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate”, have shown high chemotherapeutic values and could potentially be used in the development of new drugs to overcome antimicrobial resistance (AMR) .
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a compound similar to “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate”, has been used in the preparation of solid hexacoordinate complexes . These complexes have potential applications in catalysis, magnetism, and molecular recognition.
Future Directions
Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse applications in different areas such as technology, medicine, and agriculture . Therefore, it’s likely that future research will continue to explore the synthesis, biological activity, and potential applications of “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” and similar compounds.
properties
IUPAC Name |
methyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWDOWKVQAKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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